REACTION_SMILES
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[CH2:21]([CH2:22][O:23][CH3:24])[O:25][CH3:26].[CH:13](=[O:14])[O:15][CH2:16][CH3:17].[H-:18].[Na+:19].[OH2:20].[o:1]1[c:2]([CH2:6][CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([CH2:6][CH:7]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH:13]=[O:14])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCc1ccco1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C=O)Cc1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |